molecular formula C16H22O2 B14578392 (2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one CAS No. 61609-22-1

(2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one

Cat. No.: B14578392
CAS No.: 61609-22-1
M. Wt: 246.34 g/mol
InChI Key: STBMAJBFWGFMSB-DOMZBBRYSA-N
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Description

(2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one is a chiral compound with a unique structure that includes a cyclohexanone ring substituted with a tert-butyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one typically involves the following steps:

    Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is attached through nucleophilic substitution reactions using phenol derivatives.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

(2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2S,4R)-4-tert-butyl-2-phenylcyclohexan-1-one: Similar structure but with a phenyl group instead of a phenoxy group.

    (2S,4R)-4-tert-butyl-2-methoxycyclohexan-1-one: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness: (2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one is unique due to the presence of both the tert-butyl and phenoxy groups, which confer specific chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

61609-22-1

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

(2S,4R)-4-tert-butyl-2-phenoxycyclohexan-1-one

InChI

InChI=1S/C16H22O2/c1-16(2,3)12-9-10-14(17)15(11-12)18-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3/t12-,15+/m1/s1

InChI Key

STBMAJBFWGFMSB-DOMZBBRYSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)OC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)OC2=CC=CC=C2

Origin of Product

United States

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